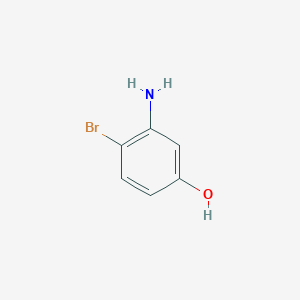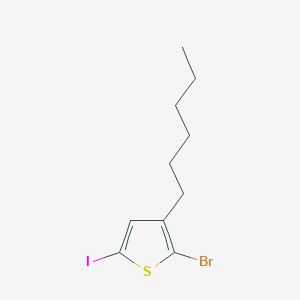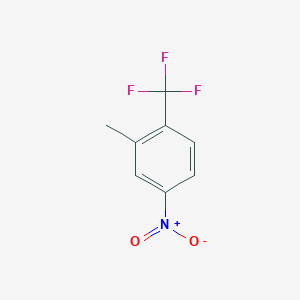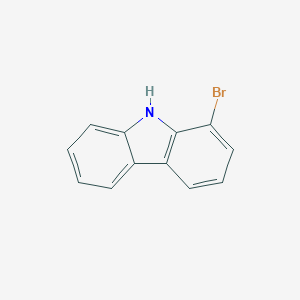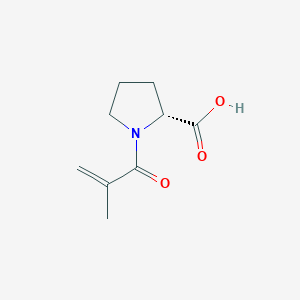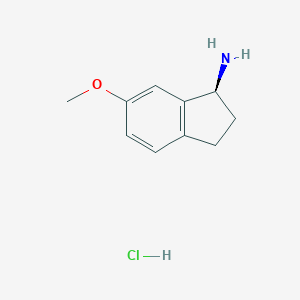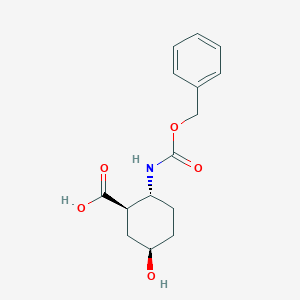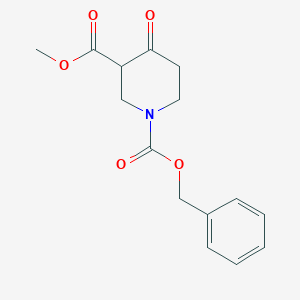![molecular formula C8H11ClN2O B174601 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol CAS No. 105827-84-7](/img/structure/B174601.png)
2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol
Übersicht
Beschreibung
2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol is a chemical compound with the molecular formula C8H11ClN2O It features a pyridine ring substituted with a chloro group and an amino-ethanol side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol typically involves the reaction of 6-chloro-3-pyridinemethanol with an appropriate amine under controlled conditions. One common method includes:
Starting Material: 6-chloro-3-pyridinemethanol.
Reagent: An amine, such as ethanolamine.
Catalyst: A base like sodium hydroxide.
Solvent: An organic solvent such as ethanol.
Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process would be optimized for large-scale production, focusing on cost-effectiveness and minimizing waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chloro group or modify the pyridine ring.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-acetaldehyde.
Reduction: Formation of 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethane.
Substitution: Formation of 2-[(6-Methoxy-pyridin-3-ylmethyl)-amino]-ethanol.
Wissenschaftliche Forschungsanwendungen
2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and amino-ethanol side chain play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(6-Chloro-pyridin-3-ylmethyl)-isopropyl-amino]-ethanol: Similar structure but with an isopropyl group instead of an ethanol group.
2-[(6-Chloro-pyridin-3-ylmethyl)-methyl-amino]-ethanol: Similar structure but with a methyl group instead of an ethanol group.
Uniqueness
2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol is unique due to its specific combination of a chloro-substituted pyridine ring and an amino-ethanol side chain. This unique structure allows it to interact with a distinct set of molecular targets, making it valuable for specific applications in medicinal chemistry and industrial processes.
Eigenschaften
IUPAC Name |
2-[(6-chloropyridin-3-yl)methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c9-8-2-1-7(6-11-8)5-10-3-4-12/h1-2,6,10,12H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYPTFVOJTXARY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CNCCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572300 | |
| Record name | 2-{[(6-Chloropyridin-3-yl)methyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105827-84-7 | |
| Record name | 2-{[(6-Chloropyridin-3-yl)methyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one](/img/structure/B174520.png)
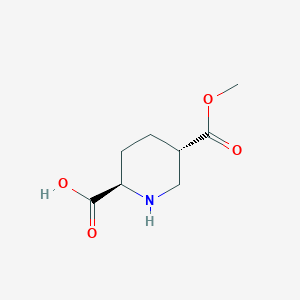
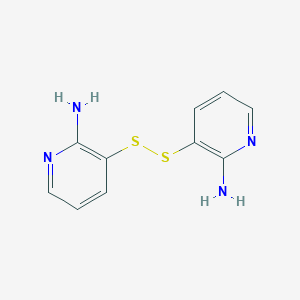
![(2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline](/img/structure/B174528.png)
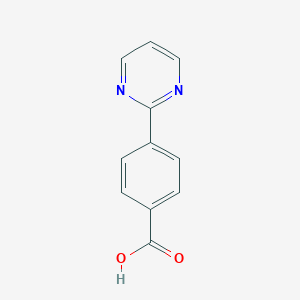
![4-(4-Ethoxy-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B174533.png)
